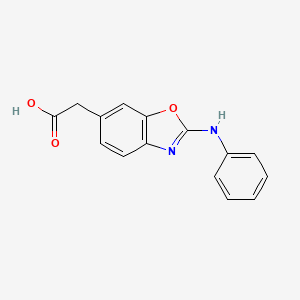

2-Phenylaminobenzoxazol-6-acetic acid

Description

Properties

Molecular Formula |

C15H12N2O3 |

|---|---|

Molecular Weight |

268.27 g/mol |

IUPAC Name |

2-(2-anilino-1,3-benzoxazol-6-yl)acetic acid |

InChI |

InChI=1S/C15H12N2O3/c18-14(19)9-10-6-7-12-13(8-10)20-15(17-12)16-11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)(H,18,19) |

InChI Key |

XRUCYUUUIYTUPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(O2)C=C(C=C3)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 2-phenylaminobenzoxazol-6-acetic acid and analogous compounds:

Key Observations:

- Heterocyclic Core Differences :

- Benzoxazole (oxygen-containing) vs. benzothiazole (sulfur-containing) vs. benzimidazole (two nitrogen atoms). These differences influence electronic properties; benzoxazoles exhibit moderate electron-withdrawing effects compared to benzothiazoles .

- Imidazothiazole () combines imidazole and thiazole rings, offering distinct π-conjugation compared to benzoxazoles .

- Sulfonic acid in 2-phenylbenzimidazole-5-sulfonic acid provides stronger acidity (pKa ~1) compared to carboxylic acids (pKa ~4–5), affecting solubility and reactivity .

Physicochemical and Application Comparisons

Notable Findings:

- The sulfonic acid derivative () is commercially utilized in sunscreens due to its UV-absorbing properties, whereas benzoxazole derivatives with acetic acid groups may target different applications, such as enzyme inhibition .

- Methyl-substituted benzoxazoles () are often intermediates in pharmaceuticals, but the lack of ionizable groups limits their solubility compared to the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-phenylaminobenzoxazol-6-acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted aminobenzoxazole precursors with bromoacetophenone derivatives. A typical procedure involves refluxing ethyl 2-(2-aminothiazol-4-yl)acetate with 2-bromoacetophenone in acetone, followed by basification with NH₄OH and acidification to precipitate the product . Key variables affecting yield include reaction time (8–12 hours), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification often requires recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoxazole core and acetic acid side chain (e.g., aromatic protons at δ 7.2–8.1 ppm and methylene protons at δ 3.5–4.0 ppm).

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of acetic acid) and 1600 cm⁻¹ (C=N of benzoxazole) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 297.1 for C₁₅H₁₂N₂O₃) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to minimize byproducts?

- Methodological Answer : Byproducts like uncyclized intermediates or dimerized species arise from incomplete reaction kinetics. Optimization strategies include:

- Catalytic Additives : Using p-toluenesulfonic acid (PTSA) to accelerate cyclization.

- Temperature Control : Maintaining reflux temperatures (70–80°C) to balance reaction rate and side reactions.

- In-situ Monitoring : Employing TLC or HPLC to track reaction progress and terminate at optimal conversion .

Q. What methodologies are recommended for analyzing solvatochromic behavior in this compound derivatives?

- Methodological Answer : Solvatochromism studies require:

- Fluorescence Spectroscopy : Measuring emission maxima shifts in solvents of varying polarity (e.g., from hexane to DMSO).

- Computational Modeling : Density Functional Theory (DFT) calculations to correlate excited-state dipole moments with solvent polarity parameters (e.g., ET30 scale).

- Empirical Correlations : Using Lippert-Mataga plots to quantify solvent-solute interactions .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (pH, temperature) or impurity profiles. Resolution strategies include:

- Reproducibility Checks : Repeating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Purity Validation : Using HPLC-MS to confirm compound integrity (>98% purity).

- Structure-Activity Relationship (SAR) Studies : Modifying substituents (e.g., phenyl vs. alkyl groups) to isolate bioactive moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.